3-{[(4-Methoxyphenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoic acid
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Overview
Description
3-{[(4-Methoxyphenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoic acid is a complex organic compound characterized by the presence of both sulfonyl and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Methoxyphenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoic acid typically involves multiple steps. One common method includes the reaction of 4-methoxybenzenesulfonyl chloride with 3-nitroaniline to form an intermediate sulfonamide. This intermediate is then subjected to a coupling reaction with a suitable propanoic acid derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-Methoxyphenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The sulfonyl group can be reduced to a thiol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
Oxidation: Conversion to corresponding amines.
Reduction: Formation of thiols.
Substitution: Introduction of various functional groups in place of the methoxy group.
Scientific Research Applications
3-{[(4-Methoxyphenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{[(4-Methoxyphenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoic acid involves its interaction with specific molecular targets. The sulfonyl and nitro groups can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)propanoic acid: Lacks the sulfonyl and nitro groups, making it less reactive in certain contexts.
3-(4-Nitrophenyl)propanoic acid: Lacks the sulfonyl and methoxy groups, affecting its chemical behavior and applications.
4-Methoxybenzenesulfonamide: Lacks the propanoic acid and nitro groups, limiting its use in certain synthetic applications.
Uniqueness
3-{[(4-Methoxyphenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C16H16N2O7S |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
3-[(4-methoxyphenyl)sulfonylamino]-3-(3-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C16H16N2O7S/c1-25-13-5-7-14(8-6-13)26(23,24)17-15(10-16(19)20)11-3-2-4-12(9-11)18(21)22/h2-9,15,17H,10H2,1H3,(H,19,20) |
InChI Key |
IOHOZASCINVWTA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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